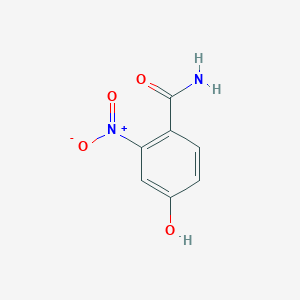

4-Hydroxy-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)5-2-1-4(10)3-6(5)9(12)13/h1-3,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZJNCZYQPXOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Preliminary Screening of 4-Hydroxy-2-nitrobenzamide: A Hypothetical Drug Discovery Cascade

Abstract

This technical guide outlines a comprehensive, albeit hypothetical, preliminary screening cascade for the novel compound 4-Hydroxy-2-nitrobenzamide. In the absence of extensive public-domain data on this specific molecule, this document leverages established principles of drug discovery and data from structurally related nitrobenzamide and hydroxybenzamide compounds to construct a logical and scientifically rigorous screening funnel. The guide is intended for researchers, scientists, and drug development professionals, providing a framework for the initial characterization of a novel chemical entity. The narrative emphasizes the rationale behind experimental choices, self-validating protocols, and is grounded in authoritative references.

Introduction: The Rationale for Screening 4-Hydroxy-2-nitrobenzamide

While specific biological activities of 4-Hydroxy-2-nitrobenzamide are not yet extensively documented, the chemical scaffolds it comprises—nitrobenzamide and hydroxybenzamide—are present in a wide array of biologically active molecules. Nitrobenzamide derivatives, for instance, have shown promise in several therapeutic areas, including oncology and infectious diseases.[1] The nitro group, being a strong electron-withdrawing moiety, significantly influences the molecule's physicochemical and pharmacological properties.[1] Furthermore, compounds containing the benzamide structure are noted for their anti-inflammatory, antibacterial, and antifungal activities.[2]

This confluence of structural alerts suggests that 4-Hydroxy-2-nitrobenzamide is a compelling candidate for a broad-based preliminary screening campaign to uncover its therapeutic potential. This guide proposes a tiered screening approach, beginning with fundamental physicochemical and safety profiling, and progressing to more specific cellular and target-based assays.

The Screening Cascade: A Phased Approach

A logical and efficient preliminary screening process is crucial for making informed decisions about the future of a candidate compound. The proposed cascade for 4-Hydroxy-2-nitrobenzamide is designed to quickly identify potential liabilities and promising activities, thereby conserving resources and guiding further research.

Caption: A tiered screening cascade for 4-Hydroxy-2-nitrobenzamide.

Phase 1: Foundational Profiling

The initial phase focuses on understanding the fundamental properties of 4-Hydroxy-2-nitrobenzamide to ensure its suitability for further biological testing.

Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is a prerequisite for any screening campaign. These properties influence solubility, permeability, and ultimately, bioavailability.

Table 1: Predicted Physicochemical Properties of Related Compounds

| Property | 4-Nitrobenzamide | 4-Hydroxybenzamide |

| Molecular Formula | C₇H₆N₂O₃ | C₇H₇NO₂ |

| Molecular Weight | 166.136 g/mol | 137.14 g/mol |

| Solubility in water | Sparingly soluble | - |

| Melting Point | - | 161-162 °C |

| pKa | - | 8.60±0.13 |

| LogP | - | - |

Data for 4-Nitrobenzamide and 4-Hydroxybenzamide are included as proxies in the absence of specific data for 4-Hydroxy-2-nitrobenzamide.[2][3]

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Hydroxy-2-nitrobenzamide in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 µM).

-

Aqueous Buffer Addition: Add 1.5 µL of each DMSO dilution to 148.5 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Cytotoxicity Screening

Assessing the general toxicity of a compound to living cells is a critical early step to flag promiscuous or overly toxic molecules.

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[4]

-

Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-Hydroxy-2-nitrobenzamide (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere.

-

Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration.

Phase 2: In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for predicting its pharmacokinetic behavior.[5][6]

Metabolic Stability

This assay determines the susceptibility of the compound to metabolism by liver enzymes, providing an early indication of its potential in vivo half-life.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and NADPH in a phosphate buffer.

-

Compound Incubation: Add 4-Hydroxy-2-nitrobenzamide to the reaction mixture at a final concentration of 1 µM.

-

Time-Point Sampling: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of 4-Hydroxy-2-nitrobenzamide.

-

Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Phase 3: Biological Activity Screening

This phase aims to identify potential biological activities of 4-Hydroxy-2-nitrobenzamide through a combination of broad and targeted approaches.

Broad Phenotypic Screening

Phenotypic screening involves testing a compound across a variety of cell-based assays that represent different disease states or biological processes, without a preconceived target.

Example Phenotypic Screens:

-

Antimicrobial Activity: Screen against a panel of clinically relevant bacteria and fungi.[7]

-

Anti-inflammatory Activity: Use a lipopolysaccharide (LPS)-stimulated macrophage model and measure the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.

-

Anticancer Activity: Screen against a panel of cancer cell lines representing different tumor types.

Hypothesis-Driven Target-Based Assays

Based on the structural alerts within 4-Hydroxy-2-nitrobenzamide, a number of specific molecular targets can be hypothesized.

Potential Target: Poly (ADP-ribose) Polymerase (PARP)

Certain nitrobenzamide derivatives have been identified as inhibitors of PARP enzymes, which are crucial for DNA repair.[1] PARP inhibition is a clinically validated strategy in certain cancers.

Experimental Protocol: PARP-1 Inhibition Assay (ELISA-based)

-

Plate Coating: Coat a 96-well plate with histone proteins.

-

Reaction Setup: Add activated DNA, PARP-1 enzyme, and varying concentrations of 4-Hydroxy-2-nitrobenzamide to the wells.

-

Biotinylated NAD+ Addition: Add biotinylated NAD+ to initiate the PARP reaction and incubate.

-

Detection: Use a streptavidin-HRP conjugate and a colorimetric substrate to detect the incorporated biotinylated PAR.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength to quantify PARP-1 activity.

-

Data Analysis: Determine the IC₅₀ of 4-Hydroxy-2-nitrobenzamide for PARP-1 inhibition.

Caption: Hypothetical mechanism of action for 4-Hydroxy-2-nitrobenzamide as a PARP inhibitor.

Phase 4: Hit Validation

Once a "hit" is identified from the primary screens, its activity must be confirmed and further characterized.

Dose-Response Confirmation

This involves re-testing the compound in the assay where it showed activity, but over a wider and more finely-spaced concentration range to generate a robust dose-response curve and confirm the IC₅₀ or EC₅₀ value.

Target Engagement

For hits from target-based screens, it is crucial to confirm that the compound directly interacts with its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either vehicle (DMSO) or 4-Hydroxy-2-nitrobenzamide.

-

Heating: Heat the treated cells across a range of temperatures.

-

Cell Lysis: Lyse the cells to release their protein content.

-

Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Quantification: Analyze the amount of the target protein (e.g., PARP-1) remaining in the soluble fraction using Western blotting or another suitable protein detection method.

-

Data Analysis: A stabilizing ligand (a compound that binds to the target) will increase the thermal stability of the protein, resulting in more soluble protein at higher temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.

Conclusion and Future Directions

This guide provides a structured and logical framework for the preliminary screening of 4-Hydroxy-2-nitrobenzamide. By systematically evaluating its physicochemical properties, safety profile, and potential biological activities, researchers can make data-driven decisions about the compound's potential for further development. Positive results from this initial cascade would warrant more in-depth mechanistic studies, lead optimization, and eventual in vivo testing. The principles and protocols outlined herein are adaptable and can serve as a valuable resource for the preliminary assessment of other novel chemical entities.

References

-

Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. (2022). PubMed. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

-

Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

4-Nitrobenzamide | C7H6N2O3 | CID 12091. PubChem. [Link]

-

4-hydroxy-N-[2-[(4-hydroxy-3-nitrobenzoyl)hydrazinylidene]ethylideneamino]-3-nitrobenzamide. PubChem. [Link]

-

4-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 586137. PubChem. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Graphviz tutorial. YouTube. [Link]

-

In Vitro ADME. Selvita. [Link]

-

Strategies for the evaluation of DNA damage and repair mechanisms in cancer. PMC. [Link]

-

Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]

-

DNA Damage Assays. Champions Oncology. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. [Link]

-

Flowcharting Made Easy:. Visualize Your User Flow with Graphviz!. D_Central_Station. [Link]

-

High-throughput screening (HTS). BMG LABTECH. [Link]

-

Drawing graphs with Graphviz. Graphviz. [Link]

-

In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

-

DNA/RNA damage assays from Cell Biolabs. Bio-Connect.nl. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

-

High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Research. [Link]

-

4.5. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

-

High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

-

User Guide. graphviz. [Link]

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]

-

Assays to Determine DNA Repair Ability. ResearchGate. [Link]

-

Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. AWS. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

-

4-hydroxy-3-nitrobenzamide | CAS#:70382-03-5. Chemsrc. [Link]

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Hydroxybenzamide | 619-57-8 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. measurlabs.com [measurlabs.com]

- 5. selvita.com [selvita.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. ijpbs.com [ijpbs.com]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

An In-depth Technical Guide to the In Vitro Evaluation of 4-Hydroxy-2-nitrobenzamide: A Proposed Research Roadmap

This document provides a comprehensive technical guide for the in vitro investigation of 4-Hydroxy-2-nitrobenzamide, a novel compound with potential therapeutic applications. Given the limited existing data on this specific molecule, this guide is structured as a prospective research plan, drawing upon the established biological activities of structurally related benzamide and nitrobenzamide derivatives. This roadmap is designed for researchers, scientists, and drug development professionals to systematically characterize the bioactivity and potential mechanism of action of this compound.

Introduction and Scientific Rationale

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial effects.[1][2][3] The introduction of hydroxyl and nitro functional groups to the benzamide scaffold can significantly modulate its physicochemical properties and biological targets. Specifically, the 4-hydroxy group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological macromolecules, while the 2-nitro group, being strongly electron-withdrawing, can influence the molecule's electronic distribution and metabolic stability.

While direct studies on 4-Hydroxy-2-nitrobenzamide are not extensively reported in the current literature, the known activities of related compounds provide a strong rationale for its investigation. For instance, various substituted nitrobenzamides have been explored for their antimicrobial and anticancer properties.[4][5] Furthermore, the benzamide core is a key feature in Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[6][7] This guide, therefore, proposes a logical, multi-tiered in vitro screening cascade to elucidate the potential therapeutic value of 4-Hydroxy-2-nitrobenzamide.

Physicochemical Characterization

A foundational step in the evaluation of any new chemical entity is the thorough characterization of its physicochemical properties. This data is crucial for understanding its behavior in biological assays and for future formulation development.

| Property | Predicted/Calculated Value | Source |

| Molecular Formula | C7H6N2O4 | Inferred from structure |

| Molecular Weight | 182.14 g/mol | Inferred from structure |

| XLogP3 | 1.1 | Predicted |

| Hydrogen Bond Donor Count | 2 | Predicted |

| Hydrogen Bond Acceptor Count | 4 | Predicted |

| Topological Polar Surface Area | 109 Ų | Predicted |

Note: The values in the table are predicted and require experimental verification.

Proposed In Vitro Evaluation Workflow

The proposed workflow is designed as a screening funnel, starting with broad cytotoxicity assessments and progressively moving towards more specific mechanistic studies. This approach ensures a cost-effective and scientifically rigorous evaluation.

Caption: Proposed in vitro screening cascade for 4-Hydroxy-2-nitrobenzamide.

Detailed Experimental Protocols

Phase 1: Foundational Assays

Rationale: The initial assessment of a compound's effect on cell viability is crucial to determine its therapeutic window and to guide the concentration range for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) and a normal human cell line (e.g., HEK-293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 4-Hydroxy-2-nitrobenzamide (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Rationale: Given that many benzamide derivatives exhibit antimicrobial properties, it is prudent to screen 4-Hydroxy-2-nitrobenzamide against a panel of pathogenic bacteria and fungi.[3][4] The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC assay determines the lowest concentration that results in microbial death.

Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) as per CLSI guidelines.

-

Compound Dilution: Perform a serial two-fold dilution of 4-Hydroxy-2-nitrobenzamide in a 96-well microtiter plate using appropriate broth medium.

-

Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.[8][9]

Phase 2: Anticancer Activity Profiling

If the compound demonstrates significant cytotoxicity against cancer cell lines in Phase 1, further investigation into its anticancer properties is warranted.

Rationale: A key characteristic of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).

Protocol:

-

Cell Treatment: Treat a sensitive cancer cell line with 4-Hydroxy-2-nitrobenzamide at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Caspase Activity Assay: To confirm the apoptotic pathway, measure the activity of key executioner caspases (caspase-3 and caspase-7) using a luminogenic or fluorogenic substrate-based assay.

Rationale: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Cell cycle analysis using flow cytometry can identify at which phase (G1, S, or G2/M) the cells are arrested.

Protocol:

-

Cell Treatment: Treat a sensitive cancer cell line with 4-Hydroxy-2-nitrobenzamide at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) in the presence of RNase.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

Phase 3: Mechanism of Action (MoA) Elucidation

Based on the outcomes of the previous phases and the structural features of 4-Hydroxy-2-nitrobenzamide, the following MoA studies are proposed.

Rationale: The benzamide moiety is a well-established pharmacophore for PARP inhibitors.[6][7] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

Protocol - Enzymatic Assay:

-

Assay Principle: A common method is a competitive fluorescence polarization (FP) assay.[10] In this assay, a fluorescently labeled PARP inhibitor probe binds to the PARP1 enzyme, resulting in a high FP signal. If 4-Hydroxy-2-nitrobenzamide binds to the same site, it will displace the probe, leading to a decrease in the FP signal.

-

Procedure: Use a commercially available PARP1 inhibitor assay kit.[10] Incubate purified PARP1 enzyme with the fluorescent probe and varying concentrations of 4-Hydroxy-2-nitrobenzamide. Measure the fluorescence polarization to determine the IC50 for PARP1 inhibition.

Protocol - Cellular Assay (PARP Activity):

-

Induce DNA Damage: Treat cancer cells with a DNA-damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) to activate PARP.

-

Compound Treatment: Co-treat the cells with 4-Hydroxy-2-nitrobenzamide.

-

Western Blot Analysis: Lyse the cells and perform a Western blot to detect the levels of poly(ADP-ribose) (PAR), the product of PARP activity. A reduction in PAR levels in the presence of the compound indicates PARP inhibition.

Rationale: Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD salvage pathway and is overexpressed in many cancers.[11][12] Inhibition of NAMPT depletes cellular NAD+ levels, leading to an energy crisis and cell death.

Protocol - Enzymatic Assay:

-

Assay Principle: A coupled enzymatic reaction is typically used. NAMPT activity produces nicotinamide mononucleotide (NMN), which is then converted to NAD+. The NAD+ is then used in a reaction that generates a fluorescent or colorimetric product.[13]

-

Procedure: Use a commercial NAMPT inhibitor screening assay kit.[13] Incubate the NAMPT enzyme with its substrates (nicotinamide and PRPP) and varying concentrations of 4-Hydroxy-2-nitrobenzamide. Measure the fluorescent or colorimetric signal to determine the IC50 for NAMPT inhibition.

Caption: Potential inhibition of the NAD+ salvage pathway by 4-Hydroxy-2-nitrobenzamide.

Data Interpretation and Next Steps

The data generated from this comprehensive in vitro evaluation will provide a robust profile of 4-Hydroxy-2-nitrobenzamide's biological activity. Positive results, such as potent and selective anticancer activity coupled with a well-defined mechanism of action, would provide a strong rationale for advancing the compound to in vivo studies in relevant animal models. Conversely, a lack of significant activity or a narrow therapeutic window would suggest that further chemical modification of the scaffold may be necessary.

References

-

Taslimi, P., et al. (2015). Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. PubMed. Retrieved from [Link]

- Shankara, M. V., et al. (2017). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.

-

El-Sayed, N. F., et al. (2022). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-hydroxy-N-[2-[(4-hydroxy-3-nitrobenzoyl)hydrazinylidene]ethylideneamino]-3-nitrobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]

- Waks, A. G., et al. (2022).

-

Prabhu, A., et al. (2020). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. NIH. Retrieved from [Link]

-

Baldwin, P., et al. (2018). In vitro analysis of PARP inhibitor nanoformulations. Dove Medical Press. Retrieved from [Link]

-

Satriano, C., et al. (2022). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). N-Hydroxy-4-nitrobenzimidamide. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

-

Kos, J., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PMC - PubMed Central. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Retrieved from [Link]

-

Chavez-Pacheco, J. L., et al. (2022). Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. PubMed. Retrieved from [Link]

-

D'Andrea, A. D. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. Retrieved from [Link]

-

BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Shchekotikhin, A. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. Retrieved from [Link]

-

Kos, J., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy- N -[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. ResearchGate. Retrieved from [Link]

-

Baldwin, P., et al. (2018). In vitro analysis of PARP inhibitor nanoformulations. PMC - NIH. Retrieved from [Link]

-

Wang, Y., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. PMC - PubMed Central. Retrieved from [Link]

-

Tardibono, L. P., & Miller, M. J. (2009). Synthesis and anticancer activity of new hydroxamic acid containing 1,4-benzodiazepines. Organic Letters. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2021). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. Retrieved from [Link]

-

Piórkowska, E., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro screening of the putative NAPRT inhibitors. (A) Graphical.... Retrieved from [Link]

Sources

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. dovepress.com [dovepress.com]

- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 8. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

A Comprehensive Technical Guide to 4-Hydroxy-2-nitrobenzamide: Synthesis, Properties, and a Critical Role in Oncological Drug Development

This guide provides an in-depth review of 4-Hydroxy-2-nitrobenzamide, a key chemical intermediate. It details its synthesis, physicochemical properties, and, most significantly, its pivotal role as a precursor in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a technical understanding of this compound and its application.

Introduction: The Strategic Importance of 4-Hydroxy-2-nitrobenzamide

4-Hydroxy-2-nitrobenzamide is a substituted aromatic amide whose significance in modern pharmacology has grown substantially. While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block for complex molecules, most notably in the synthesis of PARP inhibitors like Olaparib.[1] PARP enzymes are central to the DNA damage response (DDR), and their inhibition has emerged as a powerful strategy for treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[2][3] The precise architecture of 4-Hydroxy-2-nitrobenzamide, featuring a hydroxyl, a nitro, and a carboxamide group on a benzene ring, provides the necessary reactive sites for constructing the core structures of these advanced therapeutics. Understanding its chemistry is, therefore, fundamental to appreciating the manufacturing pathways of several life-saving oncological drugs.

Physicochemical and Structural Characteristics

The molecular structure and properties of 4-Hydroxy-2-nitrobenzamide dictate its reactivity and handling requirements. While specific experimental data for this exact compound is sparse in public literature, its properties can be inferred from related structures like 4-hydroxybenzamide and p-nitrobenzamide.

Table 1: Physicochemical Properties of 4-Hydroxy-2-nitrobenzamide and Related Analogs

| Property | 4-Hydroxy-2-nitrobenzamide (Predicted) | 4-Hydroxybenzamide[4][5] | p-Nitrobenzamide[6] |

| Molecular Formula | C₇H₆N₂O₄ | C₇H₇NO₂ | C₇H₆N₂O₃ |

| Molecular Weight | 182.14 g/mol | 137.14 g/mol | 166.13 g/mol |

| Appearance | Likely a crystalline solid | Crystalline powder | White to orange/green powder |

| Melting Point (°C) | Not available | ~167 (Decomposes) | 199-201 |

| Water Solubility | Predicted to be low | Low | <0.01 g/100 mL at 18 °C |

| pKa | Not available | Not available | 15.02 (Predicted) |

Note: Properties for 4-Hydroxy-2-nitrobenzamide are estimated based on its structure and data from analogs.

The presence of both a hydrogen bond donor (hydroxyl and amide groups) and acceptor (nitro, hydroxyl, and carbonyl groups) suggests that intermolecular hydrogen bonding plays a significant role in its solid-state properties, likely resulting in a relatively high melting point and low solubility in non-polar solvents.

Synthesis of 4-Hydroxy-2-nitrobenzamide: A Methodological Overview

The synthesis of 4-Hydroxy-2-nitrobenzamide is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and high yield. A common and logical synthetic route begins with the nitration of a readily available starting material, 4-hydroxybenzoic acid or its ester derivative.

Causality in Experimental Design

The choice of starting material and reaction sequence is critical. Starting with 4-hydroxybenzoic acid leverages the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The hydroxyl group is a strongly activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. Nitration will preferentially occur at the positions ortho to the powerful hydroxyl group (positions 3 and 5). To achieve the desired 2-nitro substitution, a different strategy is required, often involving the nitration of 4-hydroxybenzaldehyde followed by oxidation and amidation.

Experimental Protocol: A Representative Synthesis

This protocol outlines a plausible laboratory-scale synthesis. It is a composite of standard organic chemistry transformations and should be optimized for specific laboratory conditions.

Step 1: Nitration of 4-hydroxybenzaldehyde

-

Setup: In a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition: Slowly add 4-hydroxybenzaldehyde to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the 4-hydroxybenzaldehyde solution, maintaining the reaction temperature below 10 °C. The ortho-position to the hydroxyl group is activated, leading to the formation of 4-hydroxy-2-nitrobenzaldehyde.[7]

-

Quenching & Isolation: After the reaction is complete (monitored by TLC), pour the reaction mixture slowly onto crushed ice. The product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Oxidation to 4-Hydroxy-2-nitrobenzoic acid

-

Setup: Dissolve the synthesized 4-hydroxy-2-nitrobenzaldehyde in a suitable solvent like aqueous acetone.

-

Oxidation: Add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), dropwise at a controlled temperature (e.g., 0-10 °C). The aldehyde is oxidized to a carboxylic acid.

-

Workup: After the reaction is complete, quench any excess oxidant. Acidify the solution to precipitate the 4-hydroxy-2-nitrobenzoic acid. Filter, wash with cold water, and dry.

Step 3: Amidation to 4-Hydroxy-2-nitrobenzamide

-

Activation: Convert the carboxylic acid to a more reactive species. A common method is to react it with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. This must be done in an inert solvent (e.g., dichloromethane) under anhydrous conditions.

-

Amination: Slowly add the acyl chloride solution to a cooled, concentrated solution of aqueous ammonia or ammonium hydroxide. This nucleophilic acyl substitution reaction forms the desired amide.

-

Isolation & Purification: The product, 4-Hydroxy-2-nitrobenzamide, will precipitate from the reaction mixture. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

The Crucial Role in PARP Inhibitor Synthesis

The primary application of 4-Hydroxy-2-nitrobenzamide is as a key intermediate in the synthesis of PARP inhibitors, particularly Olaparib.[1] The molecule provides the foundational scaffold onto which the rest of the drug's structure is built.

Workflow: From Intermediate to API (Olaparib)

The transformation of 4-Hydroxy-2-nitrobenzamide into Olaparib involves a series of subsequent reactions designed to build the final polycyclic structure.

Caption: Synthetic workflow from 4-Hydroxy-2-nitrobenzamide to Olaparib.

-

Reduction: The nitro group is selectively reduced to an amine, forming 4-hydroxy-2-aminobenzamide. This is a critical step, as the resulting ortho-amino-amide is primed for cyclization.

-

Ring Formation: The intermediate is then reacted with a derivative of phthalic anhydride or a related dicarbonyl compound.[8][9] This condensation reaction constructs the core phthalazinone ring system characteristic of Olaparib.[10]

-

Side Chain Attachment: The final steps involve coupling the necessary side chains to the phthalazinone core to complete the synthesis of the final API.[9]

Mechanism of Action of Derived PARP Inhibitors

While 4-Hydroxy-2-nitrobenzamide is not bioactive, the drugs derived from it have a sophisticated mechanism of action based on the concept of "synthetic lethality".[2]

In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a key role. If these breaks are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[11]

In cancer cells with a mutated, non-functional BRCA1 or BRCA2 gene, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and prevent the accumulation of lethal DSBs.

PARP inhibitors exploit this dependency. They block the action of PARP, preventing the repair of SSBs. These unrepaired SSBs accumulate and degenerate into DSBs. Since the cancer cells lack a functional HR pathway to repair these DSBs, the genomic instability becomes catastrophic, leading to cell death.[2] This selective killing of cancer cells while sparing healthy cells (which have a functional HR pathway) is the essence of synthetic lethality.

Caption: Mechanism of synthetic lethality via PARP inhibition.

Analytical and Quality Control Methods

Ensuring the purity and identity of 4-Hydroxy-2-nitrobenzamide is paramount for its use in pharmaceutical synthesis. A suite of analytical techniques is employed for this purpose.

Table 2: Key Analytical Methods for Characterization

| Method | Purpose | Key Performance Aspects |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity assessment, and impurity profiling. | High sensitivity and resolution for separating the main compound from starting materials, by-products, and degradation products.[12][13] |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, -NO₂, -C=O, N-H). | Provides a unique molecular "fingerprint" to confirm the presence of key structural motifs.[14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and confirmation. | Unambiguously determines the connectivity of atoms and the substitution pattern on the aromatic ring. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Confirms the molecular formula and can be coupled with GC or LC for enhanced separation and identification.[12] |

Self-Validating Protocol: Purity Determination by HPLC

-

Objective: To quantify the purity of a synthesized batch of 4-Hydroxy-2-nitrobenzamide and identify any process-related impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient is designed to elute compounds with a wide range of polarities.

-

Detection: UV detection at a wavelength where the analyte and expected impurities have significant absorbance (e.g., 254 nm or 270 nm).[14]

-

Standard Preparation: Prepare a stock solution of a certified reference standard of 4-Hydroxy-2-nitrobenzamide at a known concentration.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase or a suitable solvent to a similar concentration as the standard.

-

Analysis: Inject the standard and sample solutions. The retention time of the major peak in the sample chromatogram should match that of the standard.

-

Validation & Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The system is validated by running a blank (solvent only) to check for baseline noise and a known control sample to ensure system suitability. The presence of peaks corresponding to starting materials (e.g., 4-hydroxybenzaldehyde) would indicate an incomplete reaction.

Conclusion and Future Outlook

4-Hydroxy-2-nitrobenzamide is more than a simple chemical compound; it is an enabling intermediate for a clinically significant class of anticancer drugs. Its synthesis, while based on classical organic reactions, requires precision and robust quality control to be suitable for pharmaceutical manufacturing. The success of PARP inhibitors has solidified the importance of synthetic lethality as a therapeutic strategy, ensuring that the demand for high-purity intermediates like 4-Hydroxy-2-nitrobenzamide will remain strong. Future research may focus on developing more efficient, greener, and scalable synthetic routes to this key building block, further streamlining the production of vital oncological therapies.

References

-

International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Available from: [Link]

-

MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Available from: [Link]

-

PubChem - National Institutes of Health. 4-Hydroxybenzamide. Available from: [Link]

-

PubChem - National Institutes of Health. 4-Hydroxy-2-nitrobenzaldehyde. Available from: [Link]

-

PubChem - National Institutes of Health. 4-hydroxy-N-[2-[(4-hydroxy-3-nitrobenzoyl)hydrazinylidene]ethylideneamino]-3-nitrobenzamide. Available from: [Link]

-

ResearchGate. Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. Available from: [Link]

-

PMC - National Center for Biotechnology Information. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Available from: [Link]

-

PubMed - National Institutes of Health. Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. Available from: [Link]

- Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.

- Google Patents. CN105085408A - Preparation method of Olaparib intermediate.

-

ScienceDirect. Mode of antibiotic action of 4-hydroxy-3-nitrosobenzaldehyde from Streptomyces viridans. Available from: [Link]

-

PubChem - National Institutes of Health. N-Hydroxy-4-nitrobenzimidamide. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

-

ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Available from: [Link]

- Google Patents. RU2465271C2 - 4-hydroxybenzamide drug derivatives.

-

RASĀYAN Journal of Chemistry. SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF TRACE AMOUNT OF BISMUTH IN ALLOY SAMPLES USING 4-HYDROXYBENZALDEHYDE THIOSEM. Available from: [Link]

-

ResearchGate. A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link]

-

YouTube. Updates in PARP inhibition for ovarian cancer. Available from: [Link]

-

PubMed - National Institutes of Health. Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. Available from: [Link]

- Google Patents. WO2018038680A1 - Processes for preparing olaparib.

-

PubMed - National Institutes of Health. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer. Available from: [Link]

-

Cheméo. Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Available from: [Link]

-

PMC - National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link]

- Google Patents. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.

-

Taylor & Francis Online. PARP inhibitors – Knowledge and References. Available from: [Link]

-

MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Available from: [Link]

Sources

- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzamide (CAS 619-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. p-Nitrobenzamide | 619-80-7 [chemicalbook.com]

- 7. 4-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 586137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105085408A - Preparation method of Olaparib intermediate - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 4-Hydroxy-2-nitrobenzamide: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 4-Hydroxy-2-nitrobenzamide, a valuable chemical intermediate in the development of various pharmaceutical compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying chemical logic and safety considerations to ensure a reproducible and safe synthesis.

Introduction

4-Hydroxy-2-nitrobenzamide is a key building block in organic synthesis, primarily owing to its trifunctional nature, incorporating a hydroxyl group, a nitro group, and a benzamide moiety. These functional groups offer multiple reaction sites for further molecular elaboration, making it a versatile precursor in the synthesis of more complex molecules with potential therapeutic applications. The synthetic route detailed below is a two-step process, commencing with the regioselective nitration of a readily available starting material, followed by amidation of the resulting carboxylic acid.

Reaction Scheme

The overall synthetic pathway is illustrated in the following scheme:

Caption: Overall synthetic scheme for 4-Hydroxy-2-nitrobenzamide.

Part 1: Synthesis of 4-Hydroxy-2-nitrobenzoic Acid

The critical step in this synthesis is the regioselective nitration of 4-hydroxybenzoic acid to favor the formation of the 2-nitro isomer over the thermodynamically more stable 3-nitro isomer. The hydroxyl group is a strong activating and ortho, para-directing group, while the carboxylic acid is a deactivating and meta-directing group.[1] Direct nitration with mixed acid typically leads to a mixture of isomers, with the 3-nitro product often predominating.[2] To achieve the desired ortho-nitration, a specific protocol utilizing a milder nitrating agent is employed.

Mechanistic Insight: Ortho-Selective Nitration

The hydroxyl group's strong activating effect, through resonance donation of its lone pair of electrons, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, substitution is directed to the two ortho positions (C2 and C6). The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity.

Experimental Protocol: Step 1

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxybenzoic Acid | 138.12 | 13.8 g | 0.1 |

| Cerium (IV) Ammonium Nitrate (CAN) | 548.22 | 109.6 g | 0.2 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 16.8 g | 0.2 |

| Acetonitrile (CH₃CN) | 41.05 | 500 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Hydrochloric Acid (HCl), 2M | 36.46 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid and 16.8 g (0.2 mol) of sodium bicarbonate in 500 mL of acetonitrile. Stir the mixture at room temperature until all solids are dissolved.

-

Nitration: In a separate beaker, dissolve 109.6 g (0.2 mol) of cerium (IV) ammonium nitrate in 200 mL of deionized water. Slowly add the CAN solution to the stirred solution of 4-hydroxybenzoic acid and sodium bicarbonate over a period of 30 minutes at room temperature. The reaction mixture will turn a deep red-brown color.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent. The starting material (4-hydroxybenzoic acid) should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Work-up: Upon completion of the reaction, pour the mixture into 1 L of ice-cold deionized water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 2M hydrochloric acid. This will precipitate the crude product.

-

Isolation and Purification: Collect the yellow precipitate by vacuum filtration and wash it thoroughly with cold deionized water. The crude product can be purified by recrystallization from a mixture of ethanol and water to yield 4-hydroxy-2-nitrobenzoic acid as a pale yellow solid. Dry the purified product in a vacuum oven at 60 °C.

Part 2: Synthesis of 4-Hydroxy-2-nitrobenzamide

The second step involves the conversion of the carboxylic acid functional group of 4-hydroxy-2-nitrobenzoic acid into a primary amide. A common and effective method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

Mechanistic Insight: Amidation via Acyl Chloride

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The resulting acyl chloride is highly electrophilic and readily reacts with nucleophiles such as ammonia to form the corresponding amide.

Experimental Protocol: Step 2

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxy-2-nitrobenzoic Acid | 183.12 | 9.15 g | 0.05 |

| Thionyl Chloride (SOCl₂) | 118.97 | 8.9 mL (14.9 g) | 0.125 |

| Toluene | 92.14 | 100 mL | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

| Concentrated Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 50 mL | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

Acyl Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the evolved HCl and SO₂ gases), suspend 9.15 g (0.05 mol) of 4-hydroxy-2-nitrobenzoic acid in 100 mL of toluene. Add 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction with Thionyl Chloride: Slowly add 8.9 mL (0.125 mol) of thionyl chloride to the suspension at room temperature with stirring. After the initial effervescence subsides, heat the mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction mixture should become a clear, yellowish solution.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 4-hydroxy-2-nitrobenzoyl chloride as a yellowish solid.

-

Amidation: Dissolve the crude acyl chloride in 150 mL of anhydrous dichloromethane in a 500 mL flask and cool the solution to 0 °C in an ice bath. While stirring vigorously, slowly add 50 mL of concentrated aqueous ammonia. A white to pale yellow precipitate of 4-Hydroxy-2-nitrobenzamide will form immediately.

-

Reaction Completion and Work-up: Continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold deionized water to remove any ammonium chloride, followed by a small amount of cold dichloromethane. The crude 4-Hydroxy-2-nitrobenzamide can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford the final product as a pale yellow crystalline solid. Dry the purified product under vacuum.

Caption: Experimental workflow for the synthesis of 4-Hydroxy-2-nitrobenzamide.

Safety and Handling

General Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-Hydroxybenzoic Acid: May cause skin, eye, and respiratory irritation.[3]

-

Cerium (IV) Ammonium Nitrate: Strong oxidizer. Contact with other material may cause fire. Causes eye, skin, and respiratory tract irritation.

-

Thionyl Chloride: Reacts violently with water, liberating toxic gases.[4] Causes severe skin burns and eye damage.[4] Toxic if inhaled.[4] Handle with extreme care in a fume hood.

-

Concentrated Ammonia: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Nitro Compounds: Nitroaromatic compounds are potentially toxic and should be handled with care.[5]

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Characterization

The identity and purity of the final product, 4-Hydroxy-2-nitrobenzamide, should be confirmed by standard analytical techniques:

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value. The melting point of the related compound 2-nitrobenzamide is 176-178 °C.[5]

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the amide protons.

-

¹³C NMR: The carbon NMR spectrum should show the expected number of signals for the carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H (hydroxyl), N-H (amide), C=O (amide), and N-O (nitro) functional groups.

-

References

- Sathunuru, R., Rao, U. N., & Biehl, E. (2004). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)

-

Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

- Google Patents. (1977). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.

- Google Patents. (1973). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

-

PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]

-

Master Organic Chemistry. (2024, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 3. 4-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 586137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Comprehensive Analytical Strategies for the Characterization of 4-Hydroxy-2-nitrobenzamide

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the robust characterization of 4-Hydroxy-2-nitrobenzamide, a key chemical intermediate in various synthetic pathways. Given the limited availability of direct analytical monographs for this specific compound, this document synthesizes information from structurally related analogues to propose a suite of scientifically grounded protocols. The methodologies detailed herein are designed to ensure the identity, purity, and quality of 4-Hydroxy-2-nitrobenzamide, addressing a critical need in pharmaceutical and chemical research. The application note covers spectroscopic and chromatographic techniques, complete with detailed, step-by-step protocols and the scientific rationale behind the experimental choices.

Introduction: The Analytical Imperative for 4-Hydroxy-2-nitrobenzamide

4-Hydroxy-2-nitrobenzamide is a substituted aromatic amide whose purity is critical for the successful synthesis of downstream products, including active pharmaceutical ingredients (APIs). The presence of hydroxyl, nitro, and amide functional groups on the benzene ring presents a unique analytical challenge, requiring a multi-faceted approach to confirm its chemical identity and quantify potential impurities. The positional isomerism of the functional groups further necessitates high-resolution analytical techniques to ensure the correct isomer is present.

This guide provides a foundational set of analytical procedures derived from established methods for analogous compounds, such as 4-nitrobenzamide, 4-hydroxybenzamide, and other nitrophenolic compounds.

Physicochemical Properties (Inferred)

A thorough understanding of the physicochemical properties of 4-Hydroxy-2-nitrobenzamide is fundamental to developing appropriate analytical methods. Based on data from its structural analogues, the following properties are inferred:

| Property | Inferred Value | Rationale/Supporting Evidence |

| Molecular Formula | C₇H₆N₂O₄ | Based on chemical structure |

| Molecular Weight | 182.14 g/mol | Calculated from the molecular formula |

| Appearance | Pale yellow to yellow crystalline solid | Typical for nitroaromatic compounds |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, and DMSO. | The presence of a polar hydroxyl group and amide functionality suggests some aqueous solubility, while the aromatic ring and nitro group favor solubility in organic solvents.[1][2] |

| Melting Point | Expected to be in the range of 150-200 °C | Inferred from related benzamides and nitrophenols.[1] |

| pKa | The phenolic hydroxyl group is expected to have a pKa around 7-8, while the amide N-H is weakly acidic. | The electron-withdrawing nitro group will increase the acidity of the phenolic proton compared to phenol. |

Analytical Characterization Workflow

A multi-step analytical workflow is recommended for the comprehensive characterization of 4-Hydroxy-2-nitrobenzamide. This workflow ensures orthogonal verification of the compound's identity and purity.

Caption: Recommended analytical workflow for 4-Hydroxy-2-nitrobenzamide.

Spectroscopic Methods for Structural Elucidation

Mass Spectrometry (MS)

Principle: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the analyte, providing strong evidence for its identity.

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of 4-Hydroxy-2-nitrobenzamide in methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Analysis Mode: Perform analysis in both positive and negative ion modes.

-

Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 183.0400.

-

Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 181.0255.

-

-

Fragmentation Analysis (MS/MS): Induce fragmentation of the parent ion to obtain a characteristic fragmentation pattern that can be used for structural confirmation.

Expected Fragmentation:

-

Loss of H₂O (from the hydroxyl group and amide)

-

Loss of NO₂

-

Cleavage of the amide bond

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structural confirmation.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra.

Expected Chemical Shifts (in DMSO-d₆):

-

¹H NMR:

-

Aromatic protons will appear as a complex splitting pattern in the range of δ 7.0-8.5 ppm.

-

The phenolic hydroxyl proton will be a broad singlet, with its chemical shift dependent on concentration and temperature.

-

The amide protons will appear as two broad singlets (due to restricted rotation around the C-N bond) in the range of δ 7.5-8.5 ppm.

-

-

¹³C NMR:

-

Aromatic carbons will be observed between δ 110-160 ppm.

-

The carbonyl carbon of the amide will be in the range of δ 165-170 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

-

Instrumentation: Acquire the spectrum using a standard FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3200-3600 (broad) |

| N-H stretch (amide) | 3100-3500 |

| C=O stretch (amide) | 1640-1680 |

| N-O stretch (nitro) | 1500-1560 and 1335-1385 |

| C=C stretch (aromatic) | 1450-1600 |

Chromatographic Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds and for quantifying related substances.

Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Sample Preparation:

-

Standard Solution: Prepare a 0.1 mg/mL solution of the 4-Hydroxy-2-nitrobenzamide reference standard in the mobile phase.

-

Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in the mobile phase.

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm and 280 nm |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

Caption: Schematic of the HPLC method for purity analysis.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 4-Hydroxy-2-nitrobenzamide. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently establish the identity, purity, and quality of this important chemical intermediate. The protocols provided are based on sound scientific principles and established practices for related compounds, ensuring a high degree of confidence in the analytical results.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 586137, 4-Hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Cheméo (2023). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Retrieved from [Link]

-

Jadhav, S. B., et al. (2013). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 5(12), 649-656. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Bioactivity of 4-Hydroxy-2-nitrobenzamide

Introduction: Rationale for Investigating 4-Hydroxy-2-nitrobenzamide

In the landscape of modern drug discovery, the benzamide scaffold is a cornerstone, featured in a multitude of clinically significant therapeutic agents. Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The introduction of nitro and hydroxyl functional groups to the benzamide core can significantly modulate its electronic and steric properties, thereby influencing its biological activity. Specifically, nitroaromatic compounds have a long history in medicinal chemistry, with many exhibiting potent bioactivities.[1]

This document provides a comprehensive experimental framework for the systematic investigation of the biological activities of a novel compound, 4-Hydroxy-2-nitrobenzamide. While direct studies on this specific molecule are not extensively reported, the known bioactivities of structurally related nitrobenzamide and hydroxybenzamide derivatives provide a strong rationale for its evaluation as a potential therapeutic agent.[2][3] Reports on similar structures suggest promising potential in oncology, inflammation, and infectious diseases. For instance, various nitrobenzamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties.[3] Furthermore, compounds with hydroxyl and nitro substitutions on a phenyl ring have demonstrated significant biological effects, including the induction of apoptosis and cell cycle arrest in cancer cells.[4]

This guide is structured to lead researchers from fundamental physicochemical characterization through a tiered in vitro screening cascade, culminating in advanced mechanistic studies and a forward-looking perspective on in vivo evaluation. Each protocol is designed to be self-validating, with integrated controls and clear endpoints, ensuring the generation of robust and reproducible data.

Part 1: Physicochemical Characterization and Compound Handling

A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for meaningful biological testing. These properties govern a compound's solubility, stability, and ultimately its bioavailability and interaction with biological systems.

Critical Physicochemical Parameters

The following table outlines the essential physicochemical properties to be determined for 4-Hydroxy-2-nitrobenzamide.

| Property | Method | Rationale |

| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | To ensure that the observed biological activity is attributable to the compound of interest and not impurities. |

| Solubility | Kinetic and Thermodynamic Solubility Assays in Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO) | Crucial for preparing accurate dosing solutions and understanding potential precipitation issues in biological assays. |

| Lipophilicity (LogP/LogD) | Shake-flask method or computational prediction | Influences membrane permeability and potential for non-specific binding. |

| Chemical Stability | Stability testing in relevant assay buffers and media at various temperatures (e.g., 4°C, 37°C) | To determine the compound's half-life and degradation products under experimental conditions. |

Protocol: Stock Solution Preparation and Storage

Objective: To prepare a high-concentration stock solution of 4-Hydroxy-2-nitrobenzamide for use in all subsequent biological assays and to ensure its stability.

Materials:

-

4-Hydroxy-2-nitrobenzamide (solid)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Accurately weigh a precise amount of 4-Hydroxy-2-nitrobenzamide using a calibrated analytical balance.

-

Calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM or 50 mM).

-

In a sterile, amber microcentrifuge tube, add the calculated volume of DMSO to the weighed compound.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary if solubility is limited.

-

Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Quality Control: Before use in biological assays, perform an HPLC or LC-MS analysis on a freshly thawed aliquot to confirm purity and concentration.

Part 2: Tier 1 In Vitro Bioactivity Screening

The initial screening phase is designed to cast a wide net, identifying the primary biological activities of 4-Hydroxy-2-nitrobenzamide across key therapeutic areas.

Anticancer Activity Screening

The structural motifs within 4-Hydroxy-2-nitrobenzamide are suggestive of potential anticancer activity.[3] A primary screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Normal, non-cancerous cell line (e.g., MCF-10A [non-tumorigenic breast epithelial]) for selectivity assessment

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

4-Hydroxy-2-nitrobenzamide stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO, cell culture grade

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-